Acetic acid can be sourced through two primary methods: synthetic production and biological fermentation. Approximately 75% of global acetic acid production is derived from synthetic methods, primarily through carbonylation processes involving methanol and carbon monoxide. The remaining 25% is produced through fermentation processes by certain bacteria, notably from the genus Acetobacter .
In terms of classification, acetic acid is categorized as:
The carbonylation process typically operates at elevated temperatures (around 180 °C) and pressures (up to 30 MPa), facilitating the reaction between methanol and carbon monoxide . The reaction can be represented as follows:
Acetic acid participates in various chemical reactions due to its acidic nature:
These reactions are significant in both laboratory synthesis and industrial applications.
The mechanism of action for acetic acid primarily involves its role as a weak acid in biochemical processes:
These properties make acetic acid versatile for various applications across industries .
Acetic acid has numerous scientific uses:
The earliest acetic acid production relied exclusively on biological and thermal methods. Vinegar formation via spontaneous fermentation of alcoholic liquids was documented in Babylonian records (c. 5000 BC), where acetous bacteria (Acetobacter species) oxidized ethanol to acetic acid under aerobic conditions [1] [6]. Hippocrates (c. 420 BC) later utilized vinegar for wound disinfection, marking its first medicinal application. Concurrently, pyrolytic methods emerged, involving wood distillation to produce "pyroligneous acid" – a crude mixture containing 5–10% acetic acid, methanol, and acetone. This process required heating hardwood to 400–500°C in anaerobic retorts, followed by fractional condensation to separate components [1] [6].
Industrial-scale pyrolysis commenced in the 19th century, with Germany producing 10,000 tons/year of glacial acetic acid by 1910. The calcium acetate pathway dominated: pyroligneous liquor was treated with milk of lime to precipitate calcium acetate, which was then acidified with sulfuric acid to liberate acetic acid [1]. Modern adaptations integrate pyrolysis with fermentation for waste valorization. For instance, paper mill rejects (46.2% glucan) undergo simultaneous saccharification and fermentation (SSF) to bioethanol, leaving a lignin-plastic residue that is pyrolyzed at 550°C to yield bio-oil with doubled higher heating value (HHV: 32.6 MJ/kg) compared to untreated feedstock [2] [7].
Table 1: Pre-Industrial Acetic Acid Production Methods
Method | Feedstock | Process Conditions | Acetic Acid Yield | By-products |
---|---|---|---|---|
Aerobic Fermentation | Wine, cider | Ambient temperature, aerobic | 4–8% in vinegar | Acetaldehyde, esters |
Wood Pyrolysis | Hardwood | 400–500°C, anaerobic | 5–10% in condensate | Methanol, acetone, tar |
Calcium Acetate | Pyroligneous liquor | Lime precipitation + H₂SO₄ | ~80% recovery | CaSO₄, water |
The BASF process (1960) marked acetic acid’s transition from biomass to petrochemical feedstocks. It employed cobalt iodide ([CoI₂]) catalysts for methanol carbonylation under extreme conditions: 250°C and 680 bar pressure [4] [10]. The reaction mechanism proceeded via:
Despite achieving 90% methanol-based selectivity, limitations included:
Monsanto’s 1966 breakthrough introduced a low-pressure rhodium-iodide system ([Rh(CO)₂I₂]⁻), reducing operational severity to 30–60 bar and 150–200°C while achieving >99% selectivity [4] [9] [10]. The catalytic cycle featured four organometallic steps:
Table 2: Comparison of Major Carbonylation Processes
Parameter | Cobalt (BASF) | Rhodium (Monsanto) | Iridium (Cativa) |
---|---|---|---|
Catalyst | CoI₂ | [Rh(CO)₂I₂]⁻ | [Ir(CO)₂I₂]⁻ |
Promoters | None | Iodide | Ru/Ir, In/Ir |
Pressure (bar) | 680 | 30–60 | 20–40 |
Temperature (°C) | 250 | 150–200 | 150–190 |
Selectivity (%) | 90 | >99 | >99.5 |
Water (wt%) | >14 | 10–15 | 4–8 |
The process’s commercial success stemmed from its exceptional kinetics (rate-determining step: CH₃I oxidative addition) and compatibility with existing infrastructure. By 1970, Monsanto plants produced >1 million tons/year, capturing 70% of global capacity [4] [9]. Drawbacks included:
BP Chemicals’ Cativa process (1995) replaced rhodium with iridium complexes ([Ir(CO)₂I₂]⁻) enhanced by ruthenium or indium promoters. Key innovations addressed Monsanto limitations:
Table 3: Performance Metrics of Cativa vs. Monsanto Processes
Metric | Monsanto (Rh) | Cativa (Ir/Ru) | Improvement |
---|---|---|---|
Reaction Rate (mol/L·h) | 8–10 | 15–25 | 150% |
Propionic Acid (ppm) | 500–1000 | 100–300 | 70% reduction |
CO Yield (%) | 85–90 | 92–95 | +7% |
Energy Savings | Baseline | 30% lower | Significant |
The catalytic cycle diverges from Monsanto’s mechanism after oxidative addition:
Recent research explores cobalt-catalyzed alternatives using methyl formate as a precursor, though yields remain sub-commercial (≤50%) [8]. Sustainable routes via anaerobic fermentation of food waste show promise, achieving 5,524 mg-COD/L volatile fatty acids (60% acetic acid) in 72 hours [7]. However, petrochemical carbonylation dominates global production (17.88 million t/a as of 2023) due to unmatched efficiency [1] [6].
Table 4: Key Acetic Acid Derivatives and Applications
Derivative | Formula | Primary Application | Global Demand Driver |
---|---|---|---|
Vinyl Acetate (VAM) | CH₃COOCH=CH₂ | Polyvinyl acetate adhesives | Construction industry |
Acetic Anhydride | (CH₃CO)₂O | Cellulose acetate fibers | Textile manufacturing |
Ethyl Acetate | CH₃COOC₂H₅ | Solvent for inks/coatings | Paints industry |
Purified Terephthalic Acid | C₆H₄(COOH)₂ | PET plastic production | Packaging sector |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2